3-Cyclopropoxy-5-isopropoxypyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-isopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O4S and a molecular weight of 272.32 g/mol It contains a pyridine ring substituted with cyclopropoxy and isopropoxy groups, as well as a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-5-isopropoxypyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-5-isopropoxypyridine-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-Cyclopropoxy-5-isopropoxypyridine-2-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-isopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, leading to inhibition or activation of certain biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-3-isopropoxypyridine-2-sulfonamide: A similar compound with the same molecular formula but different substitution pattern.
Other Sulfonamides: Compounds with similar sulfonamide functional groups but different aromatic or aliphatic substituents.
Uniqueness
3-Cyclopropoxy-5-isopropoxypyridine-2-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to other similar compounds. Its combination of cyclopropoxy and isopropoxy groups, along with the sulfonamide functionality, makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16N2O4S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-propan-2-yloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-9-5-10(17-8-3-4-8)11(13-6-9)18(12,14)15/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI Key |
DCLRHQRLHGMRQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(N=C1)S(=O)(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.